

genetic mutations in cadherin-11 and associated diseases

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An In-depth Technical Guide on Genetic Mutations in **Cadherin-11** and Associated Diseases

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Cadherin-11 (CDH11), a type II classical cadherin encoded by the CDH11 gene on chromosome 16q22.1, is a crucial mediator of calcium-dependent, homophilic cell-cell adhesion.[1] Primarily expressed in mesenchymal cells, it plays a fundamental role in tissue morphogenesis during embryonic development and in maintaining tissue architecture in adults. [1][2][3] Dysregulation of CDH11, through genetic mutations, epigenetic modifications, or altered expression, is increasingly implicated in a wide spectrum of human diseases. These pathologies range from rare congenital disorders and complex inflammatory diseases to the progression and metastasis of various cancers.[4][5] This technical guide provides a comprehensive overview of the genetic alterations in CDH11, its role in associated diseases, the intricate signaling pathways it modulates, and the experimental methodologies used to investigate its function.

The Cadherin-11 Protein and Gene

Cadherin-11 is a transmembrane glycoprotein characterized by five extracellular cadherin (EC) domains, a transmembrane domain, and a highly conserved intracellular domain.[6] The extracellular domains mediate homophilic binding with CDH11 on adjacent cells.[2] The intracellular domain forms a complex with catenins (such as p120ctn, β -catenin, and α -catenin),

which in turn links the adhesion complex to the actin cytoskeleton, providing structural integrity and transducing intracellular signals.[1][6] Genetic alterations in the CDH11 gene can disrupt these functions, leading to pathological conditions.

Genetic Alterations in Cadherin-11

Genetic alterations affecting CDH11 function are diverse and can be broadly categorized into direct gene mutations and epigenetic silencing.

- **Gene Mutations:** Missense, nonsense, and frameshift mutations in the CDH11 gene have been identified as the cause of specific congenital syndromes. These mutations can impair protein folding, calcium binding, homophilic adhesion, or intracellular signaling.[4][7]
- **Epigenetic Silencing:** In the context of cancer, CDH11 can act as a tumor suppressor. Its expression is often silenced through hypermethylation of the promoter region.[1][5] This epigenetic inactivation prevents the synthesis of CDH11 protein, contributing to tumor progression.[5] Conversely, in other cancer types, the gene is overexpressed, promoting an invasive phenotype.[5][8]

Associated Diseases and Pathophysiology

Congenital Genetic Syndromes

Heritable mutations in CDH11 are responsible for two distinct craniofacial and skeletal disorders.[9]

- **Elsahy-Waters Syndrome (EWS):** This rare, autosomal recessive syndrome is caused by homozygous or compound heterozygous loss-of-function variants in CDH11.[4] The resulting absence of functional **Cadherin-11** leads to severe craniofacial abnormalities, vertebral defects, and intellectual disability.[4]
- **Teebi Hypertelorism Syndrome (THS):** In contrast, heterozygous missense variants in CDH11 cause this autosomal dominant disorder.[7] These mutations, often clustering in the extracellular domains, are thought to have a dominant-negative effect, impairing cell-cell adhesion and increasing cell migration.[7]

Disease	Inheritance	Mutation Type	Consequence	Key Phenotypes
Elsahy-Waters Syndrome (EWS)	Autosomal Recessive	Homozygous/Compound Heterozygous Loss-of-Function	Loss of functional protein	Craniofacial abnormalities, vertebral defects, syndactyly[4]
Teebi Hypertelorism Syndrome	Autosomal Dominant	Heterozygous Missense	Impaired cell adhesion	Hypertelorism, prominent forehead, depressed nasal root[4][7]

Table 1: Inherited Syndromes Associated with CDH11 Mutations

Cancer

The role of CDH11 in cancer is complex and context-dependent, acting as both a tumor suppressor and a promoter of metastasis.[4]

- **Tumor Suppressor Role:** In several common carcinomas, CDH11 is frequently inactivated by promoter methylation.[5] Re-expression of CDH11 in these cancer cells can suppress cell motility and invasion and induce apoptosis, often through inhibition of the Wnt/ β -catenin and AKT/RhoA signaling pathways.[1][6]
- **Metastasis Promoter Role:** In cancers like invasive breast cancer, prostate cancer, and glioblastoma, CDH11 is often overexpressed.[5][8] This is a hallmark of the Epithelial-Mesenchymal Transition (EMT), where cancer cells switch from expressing E-cadherin to N-cadherin or CDH11.[5][10] This "cadherin switch" enhances cell migration, invasion, and metastasis, particularly to bone, where CDH11 can interact with native osteoblasts.[8][10] In Triple-Negative Breast Cancer (TNBC), high CDH11 expression is correlated with a worse prognosis.[8][10]

Cancer Type	Common Alteration	Role of CDH11	Associated Signaling Pathway(s)
Breast Cancer (Invasive)	Overexpression	Promotes metastasis, EMT marker[8]	Wnt/ β -catenin, HOXC8-CDH11-Trio
Prostate Cancer	Overexpression	Enhances bone metastasis[8][11]	-
Pancreatic Cancer	Overexpression	Promotes cell migration, fibrosis[5]	TGF- β
Glioblastoma	Overexpression	Contributes to invasive phenotype	-
Various Carcinomas	Promoter Hypermethylation	Tumor Suppressor (when expressed)[5]	Wnt/ β -catenin, AKT/RhoA

Table 2: Role of **Cadherin-11** in Various Cancers

Inflammatory and Fibrotic Diseases

CDH11 is a key player in the pathology of chronic inflammatory and fibrotic conditions.

- Rheumatoid Arthritis (RA):** CDH11 is highly expressed on fibroblast-like synoviocytes (FLS) in the rheumatoid synovium.[1][12] It mediates the homophilic adhesion of these cells, which is critical for the formation of the invasive pannus tissue that destroys cartilage and bone.[2] [5] CDH11 engagement on FLS activates MAPK and NF- κ B signaling, inducing the production of pro-inflammatory cytokines (e.g., IL-6) and matrix metalloproteinases (MMPs), thus perpetuating the inflammatory cycle.[1][11][13]
- Systemic Sclerosis (Scleroderma) & Fibrosis:** In fibrotic diseases, CDH11 expression is upregulated. It contributes to tissue fibrosis by mediating fibroblast aggregation and interacting with the TGF- β signaling pathway.[1][5] Anti-CDH11 antibodies have been shown to reduce skin fibrosis in preclinical models.[1][5]
- Cardiovascular Disease:** CDH11 is implicated in cardiac fibrosis and calcific aortic valve disease (CAVD). Blocking CDH11 has shown potential in preventing valve stenosis in animal

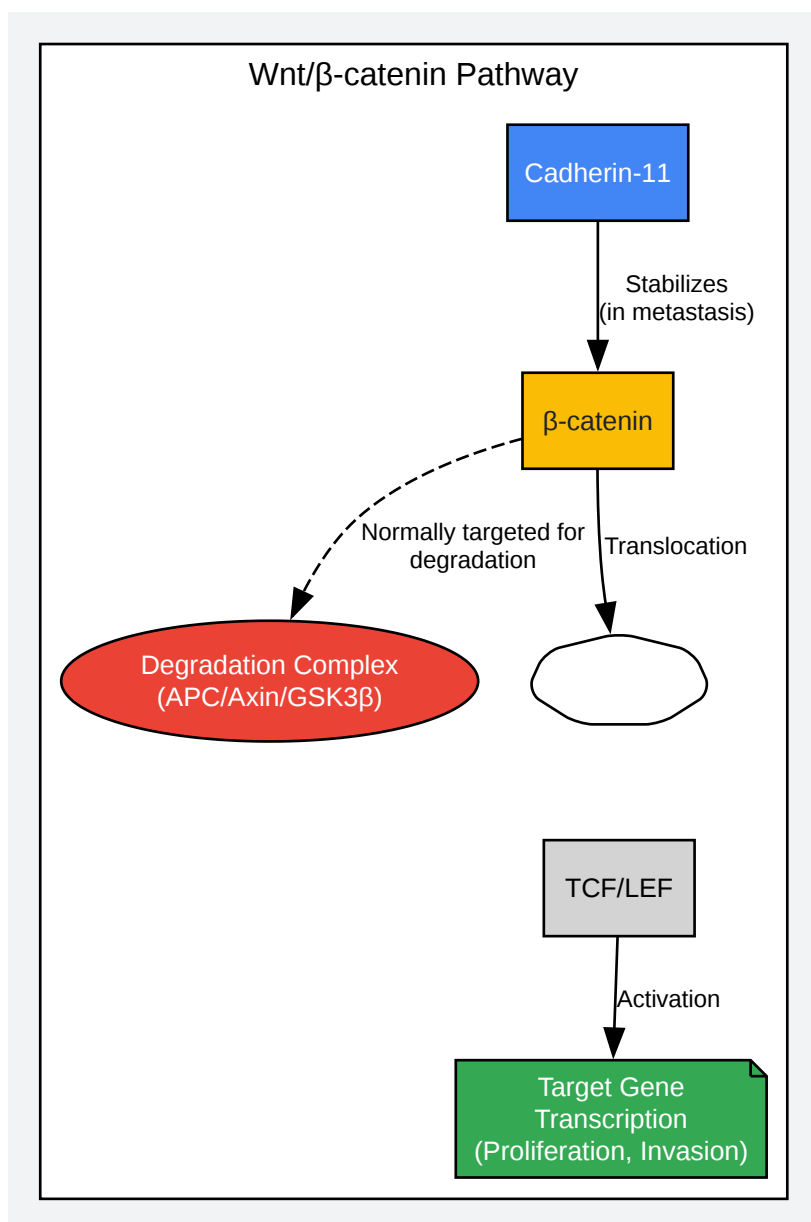
models.[1][5]

Signaling Pathways Modulated by Cadherin-11

CDH11 is not merely an adhesion molecule; it is a critical regulator of intracellular signaling cascades.

Caption: **Cadherin-11** mediated homophilic cell-cell adhesion.

- Wnt/ β -catenin Pathway: CDH11 has a dual role. As a tumor suppressor, it can antagonize Wnt signaling.[14] However, in metastatic cancers, CDH11 can be cleaved, and its C-terminal fragments can bind to and stabilize cytoplasmic β -catenin, preventing its degradation.[8][15] This complex can then translocate to the nucleus, activating Wnt target genes involved in proliferation and invasion.[8][15]

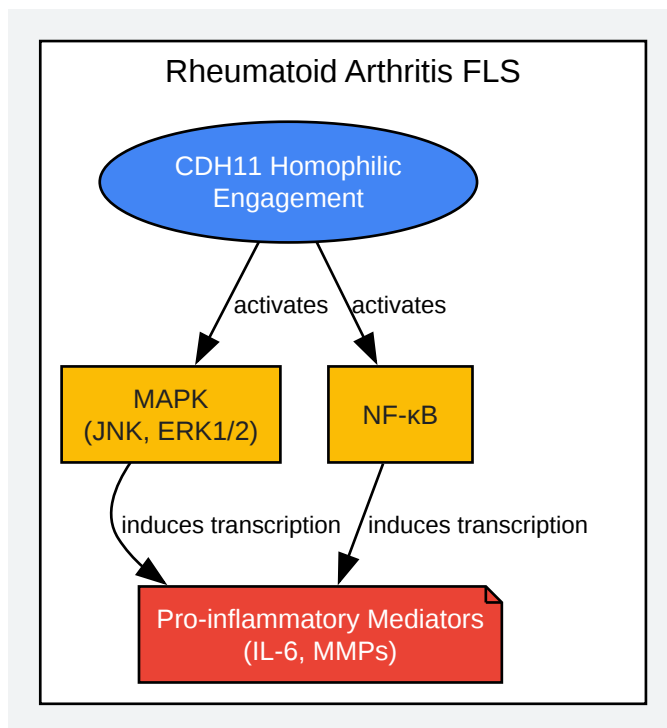


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Caption: CDH11 promotes Wnt signaling in metastatic cancer.

- TGF-β Pathway: CDH11 expression can be induced by TGF-β, and in turn, CDH11 can regulate TGF-β signaling.[1] This creates a feed-forward loop that is critical in the pathogenesis of tissue fibrosis, where it promotes the differentiation of fibroblasts into myofibroblasts and the deposition of extracellular matrix.[1][11]
- MAPK and NF-κB Pathways: In RA, the engagement of CDH11 on the surface of FLS triggers intracellular signaling that activates the JNK and ERK1/2 (MAPK) pathways, as well

as the NF- κ B pathway.[11][13] This leads to the transcription and secretion of inflammatory mediators, driving joint inflammation and destruction.[11]



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Caption: CDH11-mediated inflammatory signaling in RA.

Experimental Protocols

Investigating the role of CDH11 mutations requires a multi-faceted approach, from genetic screening to functional validation.

Identification of CDH11 Mutations

- Methodology: Whole Exome Sequencing (WES) or targeted panel sequencing is employed on genomic DNA isolated from patient samples (e.g., blood).
 - Library Preparation: Genomic DNA is fragmented, and adapters are ligated.
 - Exome Capture: Biotinylated probes specific to exonic regions are used to capture the target DNA.

- Sequencing: The captured library is sequenced on a high-throughput platform (e.g., Illumina).
- Bioinformatic Analysis: Reads are aligned to the human reference genome. Variant calling is performed using tools like GATK. Variants are annotated and filtered based on population frequency (e.g., gnomAD), predicted pathogenicity (e.g., SIFT, PolyPhen), and inheritance pattern.^[7]
- Validation: Candidate variants are validated by Sanger sequencing.

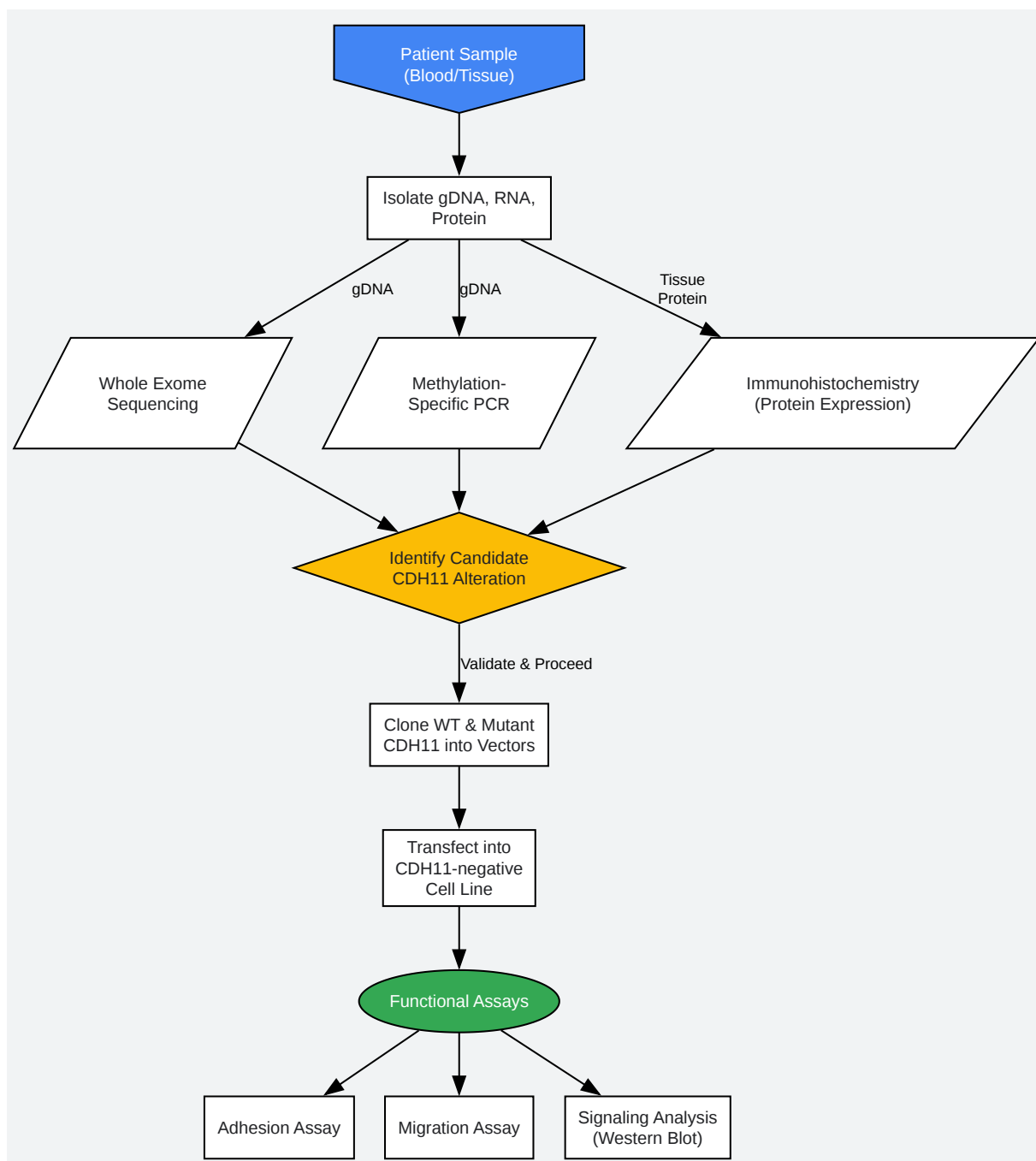
Analysis of Promoter Methylation

- Methodology: Methylation-Specific PCR (MSP) is used to assess the methylation status of the CDH11 promoter.^{[1][5]}
 - Bisulfite Conversion: Genomic DNA is treated with sodium bisulfite, which converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.
 - PCR Amplification: Two pairs of primers are designed for the promoter region of interest. One pair is specific for the methylated sequence (contains CG), and the other is specific for the unmethylated sequence (contains TG).
 - Gel Electrophoresis: PCR products are resolved on an agarose gel. The presence of a band in the reaction with methylated-specific primers indicates methylation, and a band with unmethylated-specific primers indicates a lack of methylation.

Functional Cell-Based Assays

- Methodology: Cell adhesion assays are used to determine the impact of mutations on CDH11 function.^{[7][16]}
 - Cell Culture and Transfection: A cell line that does not endogenously express cadherins (e.g., L cells or CHO cells) is used. Cells are transfected with plasmids encoding wild-type or mutant CDH11.
 - Substrate Coating: 96-well plates are coated with a recombinant CDH11-Fc fusion protein or control protein (e.g., BSA).

- Adhesion: Transfected cells are seeded onto the coated wells and allowed to adhere for a defined period (e.g., 1-2 hours).
- Washing and Quantification: Non-adherent cells are removed by gentle washing. Adherent cells are fixed, stained (e.g., with crystal violet), and quantified by measuring absorbance at a specific wavelength. A reduction in adhesion for mutant-expressing cells compared to wild-type indicates impaired function.^[7]^[16]



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Caption: Workflow for CDH11 mutation analysis.

Therapeutic Implications and Future Directions

The central role of CDH11 in multiple diseases makes it an attractive therapeutic target.

- **Oncology:** In cancers where CDH11 is silenced, demethylating agents could be used to restore its tumor-suppressive function.[5] In metastatic cancers driven by CDH11 overexpression, targeting its function with monoclonal antibodies or small molecule inhibitors could prevent cell migration and invasion.[8]
- **Inflammatory Disease:** For RA and fibrotic diseases, blocking CDH11-mediated cell adhesion is a promising strategy. Anti-CDH11 monoclonal antibodies have shown efficacy in preclinical models of arthritis and fibrosis, reducing inflammation and tissue damage.[1][5][12]

Future research should focus on developing more specific and potent CDH11 inhibitors, understanding the precise structural consequences of disease-causing mutations, and elucidating the complete network of CDH11-interacting proteins to identify novel nodes for therapeutic intervention.

Conclusion

Cadherin-11 is a molecule with a profound and diverse impact on human health and disease. Genetic alterations, ranging from single nucleotide variants to epigenetic silencing, disrupt its normal function in cell adhesion and signaling, leading to a variety of pathological outcomes. A deep understanding of the molecular mechanisms underlying CDH11-associated diseases, facilitated by the experimental approaches detailed herein, is paramount for the development of novel diagnostic and therapeutic strategies for these challenging conditions.

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